(S)-Methyl 5-oxopyrrolidine-3-carboxylate

Asymmetric Synthesis Chiral Resolution Stereochemistry

Sourcing a chiral pyrrolidinone with specified (S)-geometry? Substituting with racemate or (R)-enantiomer risks failed stereoselective synthesis. This enantiomerically pure building block (C₆H₉NO₃, MW 143.14) provides dual reactive handles: γ-lactam and methyl ester. - **Key application**: Direct precursor to (S)-carboxylic acid (CAS 30948-17-5) via 91% yield hydrolysis (NaOH, THF/MeOH, 1h). - **Advanced use**: Enables Pd-catalyzed C(sp³)-H functionalization for BACE-1 inhibitor scaffolds. - **Supply**: Packaged for immediate R&D shipment; stereochemical integrity guaranteed.

Molecular Formula C6H9NO3
Molecular Weight 143.142
CAS No. 428518-31-4
Cat. No. B2995119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 5-oxopyrrolidine-3-carboxylate
CAS428518-31-4
Molecular FormulaC6H9NO3
Molecular Weight143.142
Structural Identifiers
SMILESCOC(=O)C1CC(=O)NC1
InChIInChI=1S/C6H9NO3/c1-10-6(9)4-2-5(8)7-3-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m0/s1
InChIKeyFJRTVLWHONLTLA-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Chiral Pyrrolidinone Building Block for Synthesis


(S)-Methyl 5-oxopyrrolidine-3-carboxylate is a chiral pyrrolidinone derivative with the molecular formula C₆H₉NO₃ and a molecular weight of 143.14 g/mol . This compound serves as a versatile building block in organic synthesis, particularly valued for its enantiomerically pure (S)-configuration which enables stereocontrolled construction of complex molecular architectures . The compound features both a γ-lactam ring and a methyl ester functionality, providing dual reactive handles for further derivatization . It finds primary application as a pharmaceutical intermediate in the development of drug candidates targeting diverse biological pathways .

Enantiomerically pure (S)-configuration for stereoselective synthesis
Dual reactive handles: γ-lactam ring and methyl ester
Intermediate for research on chiral bioactive molecules

Why Generic Substitution Fails: Chirality & Reactivity


Substituting (S)-Methyl 5-oxopyrrolidine-3-carboxylate with its (R)-enantiomer (CAS 443304-03-8) or the racemic mixture (CAS 35309-35-4) introduces significant risk in stereoselective synthetic pathways. The (S)-configuration imparts specific three-dimensional geometry that governs molecular recognition events in asymmetric catalysis and chiral resolution processes . In pharmaceutical applications, the enantiomeric form can dictate biological activity and toxicity profiles; the (S)-enantiomer may exhibit distinct receptor binding affinities compared to the (R)-form . Furthermore, the 3-carboxylate substitution pattern on the pyrrolidinone ring offers a unique vector for functionalization that differs from 2-carboxylate or 4-carboxylate regioisomers, which are not direct synthetic equivalents . These structural nuances preclude simple interchange with closely related analogs without compromising stereochemical outcomes and downstream synthetic efficiency.

Enantiomer mismatch
(R)-enantiomer or racemate may alter stereochemical outcomes in asymmetric synthesis
Regioisomer mismatch
2- or 4-carboxylate regioisomers are not direct synthetic equivalents and may change reactivity

Quantitative Differentiation for Scientific Procurement


Chiral Identity in Asymmetric Synthesis

The (S)-enantiomer (CAS 428518-31-4) is differentiated from its (R)-enantiomer (CAS 443304-03-8) and the racemic mixture (CAS 35309-35-4) by its specific stereochemical configuration, which is essential for applications requiring enantiopure building blocks . While quantitative head-to-head biological or catalytic data comparing the pure enantiomers was not identified in the accessible literature, the fundamental principle of stereochemical differentiation is well-established in the field: enantiomers can exhibit divergent pharmacological and synthetic properties . The (S)-configuration is specified in certain patent claims for pyrrolidine-based DPP-IV inhibitors, underscoring its relevance in medicinal chemistry [1].

Chiral identity
Data to verify
(S)-enantiomer vs. (R)-enantiomer and racemate
Stereochemical configuration determines synthetic utility
No quantitative comparative data identified; class-level principle
Asymmetric Synthesis Chiral Resolution Stereochemistry

High-Yield Hydrolysis to Carboxylic Acid

The methyl ester group of (S)-methyl 5-oxopyrrolidine-3-carboxylate undergoes facile hydrolysis under mild basic conditions to yield the corresponding (S)-5-oxopyrrolidine-3-carboxylic acid in high yield [1]. This conversion was achieved with a 91% yield using aqueous sodium hydroxide in a tetrahydrofuran/methanol solvent system over 1 hour [1]. While comparative hydrolysis data for other pyrrolidinone esters (e.g., ethyl or tert-butyl esters) was not found in the accessed literature, this specific and quantitative yield data provides a benchmark for synthetic planning and procurement decisions when the free carboxylic acid is the desired downstream intermediate.

Hydrolysis yield
Reported
91%
Supports efficient conversion to carboxylic acid
Mild basic conditions; batch-specific verification recommended
Hydrolysis Carboxylic Acid Synthesis Reaction Yield

Commercial Purity: Enantiomer vs. Racemate

The (S)-enantiomer (CAS 428518-31-4) is commercially available with a specified purity of 99% from certain suppliers , whereas the racemic mixture (CAS 35309-35-4) is more widely available with typical purities of 95-97% . The higher purity specification for the single enantiomer may reduce the need for additional purification steps in sensitive applications. However, this is a commercial specification difference rather than an intrinsic property, and batch-specific certificates of analysis should be consulted for verification.

Commercial purity
Supplier specification
(S)-enantiomer 99% vs. Racemate 95–97%
Higher purity may reduce purification steps
Supplier data; consult batch COA
Commercial Sourcing Purity Comparison Procurement

Validated Application Scenarios


Enantioselective Pharmaceutical Intermediate Synthesis

Procure the (S)-enantiomer (CAS 428518-31-4) specifically when the target molecule requires a stereocenter with (S)-configuration at the 3-position of the pyrrolidinone ring. The compound's chirality is essential for maintaining stereochemical integrity in asymmetric synthesis routes, particularly those described in patents for DPP-IV inhibitors and other bioactive pyrrolidine derivatives [1]. Substituting with the (R)-enantiomer (CAS 443304-03-8) or racemate (CAS 35309-35-4) would compromise the stereochemical outcome of the synthesis .

Precursor for Carboxylic Acid via Hydrolysis

Utilize this methyl ester as a direct precursor to the corresponding (S)-carboxylic acid (CAS 30948-17-5). A documented hydrolysis protocol achieves 91% yield using aqueous sodium hydroxide in THF/MeOH over 1 hour [2]. This established and efficient transformation justifies the procurement of the ester form when the free acid is the ultimate synthetic target, offering a clean and high-yielding functional group interconversion.

C–H Activation Scaffold for Bioactive Derivatives

Employ 5-oxopyrrolidine-3-carboxylic acid derivatives as starting materials for directed Pd-catalyzed C(sp³)–H functionalization to generate stereochemically dense, fully substituted 5-oxopyrrolidines. This approach, which leverages a carboxylic group derivatized with 8-aminoquinoline as a directing group, has yielded compounds with sub-micromolar BACE-1 inhibitory activity [3]. The 3-carboxylate substitution pattern provides a suitable handle for installing the directing group, enabling access to this therapeutically relevant chemical space.

Application
Selection Property
Validation Focus
Stereocontrolled synthesis of (S)-configuration targets
Enantiomerically pure (S)-enantiomer
Chiral integrity in asymmetric routes
Hydrolysis to carboxylic acid derivative
Methyl ester reactivity
Efficient acid generation protocol
C–H functionalization for stereochemically dense pyrrolidines
3-carboxylate directing group
Access to bioactive pyrrolidine derivatives

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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